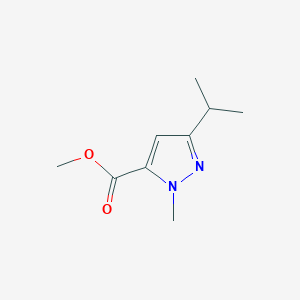

methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a methyl group at position 1, an isopropyl substituent at position 3, and a methyl ester at position 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .

Properties

IUPAC Name |

methyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)7-5-8(9(12)13-4)11(3)10-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMYKWUXXMPUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, acetic acid, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is primarily studied for its potential therapeutic properties. Research indicates that derivatives of pyrazole compounds may exhibit significant biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

- Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating potential use in developing new antibiotics or antifungal agents.

- Enzyme Inhibition : this compound may interact with specific enzymes, which could lead to the development of enzyme inhibitors for therapeutic applications .

Agricultural Applications

In the agricultural sector, this compound is being explored for its potential as a pesticide or herbicide. Its structural characteristics allow it to act on specific biological pathways in pests or weeds. Research is ongoing to evaluate its efficacy and safety in agricultural practices.

Material Science

The compound is also being investigated for its applications in material science, particularly in the synthesis of novel polymers and materials with specific properties. The unique chemical structure of this compound may allow the creation of materials with enhanced thermal stability and mechanical strength.

Case Study 1: Anti-inflammatory Activity

A study conducted on pyrazole derivatives demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential pathway for developing new anti-inflammatory medications.

Case Study 2: Antimicrobial Efficacy

Research published by PubChem highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. The compound was effective against a range of bacterial strains, showing promise as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . These interactions are often studied using computational and experimental methods to elucidate the pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural differences among pyrazole-5-carboxylate derivatives lie in their substituents at positions 1, 3, and the ester group. Below is a comparative analysis:

Key Observations:

- Position 3 Substitution: The isopropyl group introduces bulkier steric effects compared to cyclopropyl (smaller ring with strain) or methyl (simpler alkyl group). This influences electronic and steric interactions in reactions or biological systems .

- Ester Group: Methyl esters (target compound) are generally more hydrolytically labile than ethyl esters (e.g., Ethyl 3-cyclopropyl derivative), which may impact stability in storage or biological environments .

Research Findings and Trends

- Biological Activity: Substitutions at position 3 significantly influence bioactivity. For example, ethyl 1-(20-hydroxy-30-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives exhibit enhanced biological activity due to aryl group interactions with enzymes .

- Steric Effects: Bulkier substituents like isopropyl or cyclopropyl may reduce reaction rates in nucleophilic substitutions but improve selectivity in catalysis .

Biological Activity

Methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 167408-66-4) is a heterocyclic compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H14N2O2

- Molecular Weight: 182.23 g/mol

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is attributed to its structural properties that allow it to engage in multiple biochemical pathways. Key mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which can alter metabolic pathways.

- Receptor Interaction: It has been shown to bind to various receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains, indicating its utility in developing antimicrobial agents.

- Anti-inflammatory Properties: The compound has been linked to reduced inflammatory responses in specific cellular models.

- Anticancer Activity: Some derivatives of pyrazole compounds have demonstrated significant cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

| Activity | Tested Models | Findings |

|---|---|---|

| Antimicrobial | Bacterial strains (e.g., E. coli) | Effective at inhibiting growth |

| Anti-inflammatory | RAW 264.7 macrophages | Decreased production of pro-inflammatory cytokines |

| Anticancer | MCF7 (breast cancer) | IC50 values indicating significant cytotoxicity |

Study Highlights

- Antimicrobial Activity : A study conducted on various strains indicated that this compound inhibited bacterial growth with varying degrees of effectiveness, suggesting a potential role as an antimicrobial agent .

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced the secretion of inflammatory markers in macrophage cell lines, supporting its use in anti-inflammatory therapies .

- Cytotoxicity Against Cancer Cells : Research involving cancer cell lines such as MCF7 showed that this compound exhibited notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and reduce potential toxicity.

Q & A

Q. How can reaction conditions be optimized for synthesizing methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate with high yield?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclocondensation, esterification, or substitution reactions. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclocondensation .

- Catalyst Use : Acidic or basic catalysts (e.g., H₂SO₄, NaH) improve cyclization efficiency .

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation .

- Monitoring : Track reaction progress via TLC or in situ ¹H NMR (e.g., monitoring disappearance of starting materials at δ 3.8–4.2 ppm for ester groups) .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). For example:

- Ester methyl groups: δ 3.7–3.9 ppm (¹H), δ 50–55 ppm (¹³C).

- Pyrazole protons: δ 6.5–7.5 ppm (¹H) .

- IR Spectroscopy : Confirm ester C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ at m/z ~59) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC/UV at λ ~260 nm. Decomposition products (e.g., carboxylic acids) may form under alkaline conditions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar esters) .

- Storage Recommendations : Store at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., isopropyl or methyl groups) to enhance target binding. Use software like Schrödinger or AutoDock for molecular docking against enzymes (e.g., kinase targets) .

- Quantum Calculations : Perform DFT studies (B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Bioisosteric Replacement : Replace the ester group with amides or carbamates to improve metabolic stability .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Theoretical vs. Experimental NMR : Compare experimental ¹H NMR shifts with computed values (e.g., using Gaussian or ACD/Labs). For example, pyrazole protons may show deviations due to solvent effects .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguishing isopropyl CH₃ groups at δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure .

Q. What is the compound’s role as an intermediate in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Functionalization : React the ester group with hydrazine to form hydrazides for anticancer agent synthesis .

- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the pyrazole 3-position for kinase inhibitors .

- Case Study : In , similar pyrazole carboxylates were used to synthesize carbothioamide derivatives with anti-inflammatory activity via condensation with thiosemicarbazides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.